2-(4-Acetamido)phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetamido)phenylquinoline is a chemical compound with the molecular formula C17H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(4-Acetamido)phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Pfitzinger reaction, which involves the reaction of isatin with aniline derivatives under basic conditions . Industrial production methods often utilize these classical synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and environmentally benign catalysts .
Analyse Chemischer Reaktionen
2-(4-Acetamido)phenylquinoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(4-Acetamido)phenylquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Acetamido)phenylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties . Additionally, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
2-(4-Acetamido)phenylquinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Similar in structure but lacks the acetamido group, leading to different biological activities.
4-Phenylquinoline: Another derivative with variations in substitution patterns, affecting its chemical reactivity and applications.
2-Phenylquinoline-4-carboxylic acid: Contains a carboxylic acid group, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H14N2O |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-(4-quinolin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)18-15-9-6-14(7-10-15)17-11-8-13-4-2-3-5-16(13)19-17/h2-11H,1H3,(H,18,20) |
InChI-Schlüssel |
VAGMFPVRZYMRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.